1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that features a benzofuran moiety, a methoxyethyl group, and a chlorophenyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted benzofuran derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-Benzofuran-2-yl)ethyl][(2-chlorophenyl)methyl]amine
- **1-Benzofuran-2-yl(2-chlorophenyl)methanamine
Uniqueness
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and urea linkage differentiate it from other benzofuran derivatives, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-17(16-10-12-6-2-5-9-15(12)24-16)11-20-18(22)21-14-8-4-3-7-13(14)19/h2-10,17H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUAYLPWSSHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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